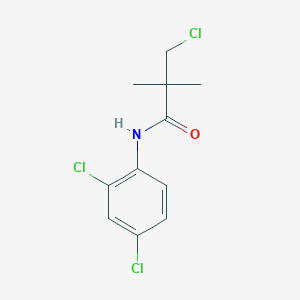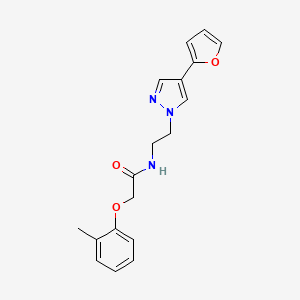
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is an intricate organic compound renowned for its multifaceted applications in various fields such as chemistry, biology, and medicine. This compound is distinguished by its furan and pyrazole rings, which contribute to its unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the appropriate precursors:
Step 1: Synthesis of 4-(furan-2-yl)-1H-pyrazole by reacting furan-2-carbaldehyde with hydrazine in the presence of an acid catalyst.
Step 2: Alkylation of 4-(furan-2-yl)-1H-pyrazole with ethyl bromide under basic conditions to form 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide.
Step 3: Reaction of 4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl bromide with 2-(o-tolyloxy)acetamide under reflux conditions to yield N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide.
Industrial Production Methods: In industrial settings, this synthesis might be scaled up using continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as crystallization and column chromatography ensure the compound's high purity.
化学反应分析
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to yield furan derivatives with different functional groups.
Reduction: The nitro group in the pyrazole ring can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions: Common reagents for these reactions include:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) and nucleophiles like sodium methoxide (NaOCH₃).
Oxidation Products: Furan carboxylic acids, furan ketones.
Reduction Products: Amino derivatives of pyrazole.
Substitution Products: Brominated furan or pyrazole derivatives.
科学研究应用
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of fine chemicals and pharmaceuticals.
作用机制
The compound's biological activity is primarily due to its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of specific signaling pathways, leading to apoptosis in cancer cells or reduction of inflammation in tissues.
相似化合物的比较
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can be compared to similar compounds:
Similar Compounds: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide.
Uniqueness: The presence of the o-tolyloxy group confers unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its meta- and para-substituted analogs.
属性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14-5-2-3-6-16(14)24-13-18(22)19-8-9-21-12-15(11-20-21)17-7-4-10-23-17/h2-7,10-12H,8-9,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUPSQEOVATBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
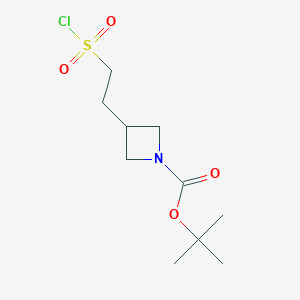
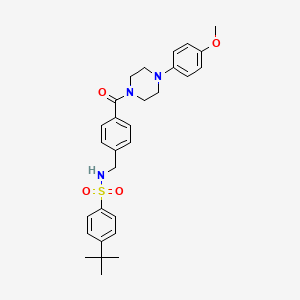
![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)
![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)
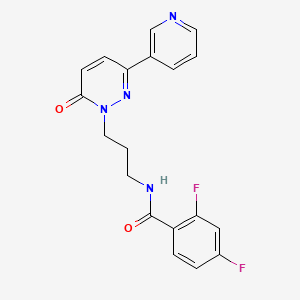


![(2E)-1-(4-Methylphenyl)-3-{4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2949978.png)
![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
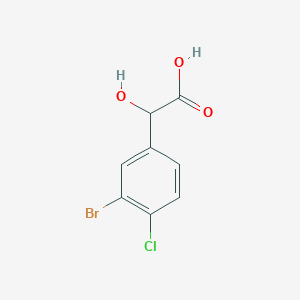

![3-[(propan-2-yl)amino]propanoic acid](/img/structure/B2949987.png)
![4-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B2949988.png)
